molecular formula C18H19ClN4O3S B2480053 N-[2-(4-chlorophenyl)-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl]-N'-[(oxolan-2-yl)methyl]ethanediamide CAS No. 899741-95-8

N-[2-(4-chlorophenyl)-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl]-N'-[(oxolan-2-yl)methyl]ethanediamide

Cat. No.: B2480053
CAS No.: 899741-95-8
M. Wt: 406.89
InChI Key: BQADSYGPBVOLFT-UHFFFAOYSA-N
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Description

This compound is a structurally complex heterocyclic molecule featuring a thieno[3,4-c]pyrazole core fused with a 4-chlorophenyl substituent and an ethanediamide linker modified with a tetrahydrofuran (oxolane) moiety. The chlorophenyl group enhances lipophilicity and may influence receptor binding, while the oxolane moiety could improve solubility and metabolic stability .

Properties

IUPAC Name

N'-[2-(4-chlorophenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-N-(oxolan-2-ylmethyl)oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19ClN4O3S/c19-11-3-5-12(6-4-11)23-16(14-9-27-10-15(14)22-23)21-18(25)17(24)20-8-13-2-1-7-26-13/h3-6,13H,1-2,7-10H2,(H,20,24)(H,21,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BQADSYGPBVOLFT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(OC1)CNC(=O)C(=O)NC2=C3CSCC3=NN2C4=CC=C(C=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19ClN4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

406.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(4-chlorophenyl)-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl]-N’-[(oxolan-2-yl)methyl]ethanediamide typically involves multi-step organic reactions. The process begins with the formation of the thieno[3,4-c]pyrazole core, followed by the introduction of the 4-chlorophenyl group and the oxolan-2-ylmethyl group. Common reagents used in these reactions include chlorinated solvents, strong bases, and various catalysts to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow chemistry and automated synthesis can be employed to streamline the production process.

Chemical Reactions Analysis

Types of Reactions

N-[2-(4-chlorophenyl)-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl]-N’-[(oxolan-2-yl)methyl]ethanediamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride (LiAlH4) to yield reduced forms of the compound.

    Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by nucleophiles under appropriate conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4), reducing agents like LiAlH4, and nucleophiles such as amines and thiols. Reaction conditions typically involve controlled temperatures, inert atmospheres, and specific solvents to ensure the desired outcomes.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols.

Scientific Research Applications

N-[2-(4-chlorophenyl)-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl]-N’-[(oxolan-2-yl)methyl]ethanediamide has several scientific research applications:

    Medicinal Chemistry: The compound is investigated for its potential as a pharmacophore in drug design, particularly for its anti-inflammatory and anticancer properties.

    Materials Science: Its unique structure makes it a candidate for the development of novel materials with specific electronic and optical properties.

    Biological Studies: The compound is used in studies to understand its interactions with biological macromolecules and its potential as a therapeutic agent.

Mechanism of Action

The mechanism of action of N-[2-(4-chlorophenyl)-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl]-N’-[(oxolan-2-yl)methyl]ethanediamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target of the compound.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues: Thieno-Pyrazole Derivatives

The compound shares structural similarities with N-(4-Chlorophenyl)-2-(4-((naphthalen-1-yloxy)methyl)-1H-1,2,3-triazol-1-yl)acetamide (6m) and 2-(4-((Naphthalen-2-yloxy)methyl)-1H-1,2,3-triazol-1-yl)-N-phenylacetamide (7a) (). Key comparisons include:

Property Target Compound Compound 6m Compound 7a
Core Structure Thieno[3,4-c]pyrazole 1,2,3-Triazole 1,2,3-Triazole
Substituents 4-Chlorophenyl, oxolane-ethanediamide 4-Chlorophenyl, naphthalen-1-yloxy-methyl Phenyl, naphthalen-2-yloxy-methyl
Synthetic Route Not reported in evidence 1,3-Dipolar cycloaddition (azide + alkyne) 1,3-Dipolar cycloaddition (azide + alkyne)
Key IR Absorptions (cm⁻¹) Likely C=O (~1678), C-Cl (~785) C=O (1678), C-Cl (785), C-O (1136) C=O (~1678), C-O (~1136)
Molecular Weight (Da) ~450 (estimated) 393.1118 (HRMS) Similar to 6m (exact value not provided)
  • The oxolane substituent in the target compound likely enhances aqueous solubility relative to the naphthalene groups in 6m and 7a, which are more hydrophobic .

Functional Group Analysis

  • Amide Linkers: Both the target compound and 6m/7a feature amide bonds, critical for hydrogen bonding with biological targets.
  • Chlorophenyl vs. Naphthalene : The 4-chlorophenyl group in the target compound and 6m may improve selectivity for chlorophobic binding pockets, whereas naphthalene in 7a could enhance affinity for aromatic-rich regions (e.g., ATP-binding sites in kinases) .

Computational and Docking Comparisons

Wavefunction Analysis (Multiwfn)

Comparative ESP analysis with 6m/7a might show:

  • Stronger negative ESP at the amide carbonyl in the target compound due to the electron-withdrawing thieno-pyrazole core.
  • Reduced hydrophobicity in the oxolane region compared to naphthalene in 6m/7a .

Molecular Docking (AutoDock4)

AutoDock4 () enables flexible receptor modeling, which could assess the target compound’s binding to hypothetical targets (e.g., HIV protease or kinase enzymes). Key findings might include:

  • Superior binding affinity of the target compound vs. 6m/7a due to the thieno-pyrazole core’s rigidity and optimal steric fit.
  • The oxolane group’s role in forming water-mediated hydrogen bonds, a feature less prominent in 6m/7a .

Biological Activity

N-[2-(4-chlorophenyl)-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl]-N'-[(oxolan-2-yl)methyl]ethanediamide is a novel compound with significant potential in medicinal chemistry, particularly in the context of cancer therapeutics and other biological applications. This article explores its biological activity, focusing on its mechanisms of action, therapeutic potential, and relevant research findings.

Chemical Structure and Properties

The compound features a thieno[3,4-c]pyrazole core with a chlorophenyl substituent and an oxolane moiety. Its molecular formula is C16H17ClN4O3SC_{16}H_{17}ClN_{4}O_{3}S with a molecular weight of approximately 380.8 g/mol. The presence of the chlorophenyl group enhances its reactivity and potential biological interactions.

Research indicates that compounds within the thieno[3,4-c]pyrazole class exhibit various biological activities, primarily through:

  • Kinase Inhibition : The compound has been associated with inhibition of key kinases involved in oncogenic signaling pathways. For instance, studies have shown that similar compounds can inhibit AKT2/PKBβ kinase activity, which is crucial in glioma malignancy and poor patient prognosis .
  • Anticancer Activity : In vitro studies have demonstrated that related thieno[3,4-c]pyrazole derivatives significantly inhibit the growth of glioblastoma cells while exhibiting lower toxicity towards non-cancerous cells . This selectivity is critical for developing effective cancer therapies.

Biological Activity Data

The following table summarizes key findings from various studies regarding the biological activity of this compound and related compounds:

Study Biological Activity Key Findings
Anticancer ActivityInhibits glioma cell growth; low toxicity to non-cancerous cells; inhibits AKT2/PKBβ kinase.
Antifungal ActivityExhibited promising antifungal properties against pathogenic fungi strains.
Kinase InhibitionDemonstrated significant inhibitory effects on multiple kinases associated with cancer progression.

Case Studies

  • Glioblastoma Treatment : A study highlighted the efficacy of thieno[3,4-c]pyrazole derivatives in inhibiting 3D neurosphere formation in patient-derived glioblastoma stem cells. The compound showed a potent effective concentration (EC50) against glioblastoma cell lines while sparing normal cells from cytotoxicity .
  • Antifungal Properties : Another research effort evaluated the antifungal potential of pyrazole derivatives against Mycobacterium tuberculosis and various fungal strains. Certain derivatives exhibited promising activity, indicating a broader therapeutic application beyond oncology .

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